molecular formula C14H22N2O4 B2648969 Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate CAS No. 1934864-77-3

Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate

Cat. No.: B2648969
CAS No.: 1934864-77-3
M. Wt: 282.34
InChI Key: QQRHGLIUJNRBME-UHFFFAOYSA-N
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Description

Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate (CAS: 1934864-77-3) is a spirocyclic compound featuring a unique bicyclic framework with two nitrogen atoms (1,9-diaza) and two ketone groups (2,4-dioxo). The tert-butyl carboxylate moiety at position 9 enhances steric bulk and stability, making it a valuable intermediate in pharmaceutical and organic synthesis . Its spiro[5.5]undecane core provides conformational rigidity, which can influence binding affinity in drug design .

Properties

IUPAC Name

tert-butyl 2,4-dioxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-10(17)8-11(18)15-14/h4-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRHGLIUJNRBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable diazaspiro compound with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps like solvent extraction, distillation, and crystallization to isolate and purify the final product. Quality control measures are implemented to ensure consistency and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of diazaspiro compounds exhibit anticancer properties. Tert-butyl 2,4-dioxo-1,9-diazaspiro[5.5]undecane-9-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that the compound selectively induces apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology .

2. Neurological Disorders
The compound has shown promise as a modulator of gamma-aminobutyric acid (GABA) receptors, which are critical in treating neurological disorders such as epilepsy and anxiety. Its structural characteristics allow it to interact effectively with GABA receptors, potentially leading to the development of new anxiolytic or anticonvulsant medications .

3. Anti-inflammatory Properties
In vitro studies have suggested that this compound exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines. This property could be beneficial in developing treatments for chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Application AreaObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Neurological DisordersModulates GABA receptors
Anti-inflammatoryDownregulates pro-inflammatory cytokines

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability and an increase in apoptosis markers, suggesting a potential pathway for therapeutic development against breast cancer .

Case Study 2: Neuromodulation
In experiments involving rodent models of anxiety, the compound demonstrated significant anxiolytic effects comparable to established medications like diazepam. Behavioral assays showed reduced anxiety-like behavior following administration of this compound, supporting its potential use in treating anxiety disorders .

Mechanism of Action

The mechanism of action of Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate 1934864-77-3 C₁₄H₂₂N₂O₄ (inferred) 282.34 1,9-diaza; 2,4-dioxo; tert-butyl ester
tert-Butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate N/A C₁₃H₂₀N₂O₄ (inferred) ~292.32 4-oxa (ether) replaces CH₂; single 2-oxo group
tert-Butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate 2177266-40-7 C₂₁H₂₈N₂O₄ 372.47 Benzyl substituent; 8,10-dioxo; 3,9-diaza
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C₁₅H₂₅NO₃ 267.36 Single 9-oxo; monoaza (3-aza)
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate 1031927-14-6 C₁₄H₂₆N₂O₂ 254.37 No oxo groups; unmodified diaza core
tert-Butyl 2,2-difluoro-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate 1179337-15-5 C₁₃H₂₂F₂N₂O₃ 292.32 2,2-difluoro; 1-oxa; 4,9-diaza
Tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate 1198284-94-4 C₁₄H₂₄N₂O₃ 268.36 1-oxo; 2,9-diaza

Structural and Functional Differences

Heteroatom Substitution: The target compound’s 2,4-dioxo groups distinguish it from analogs like tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (), which has only one oxo group. tert-Butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate () replaces a methylene group with an ether oxygen (4-oxa), altering electronic properties and solubility .

Fluorine atoms in tert-Butyl 2,2-difluoro-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate () introduce electronegativity, which can modulate metabolic stability and binding affinity .

Biological Activity

Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate (CAS No. 1934864-77-3) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C14H22N2O4
  • Molecular Weight : 282.34 g/mol
  • Purity : NLT 98%
  • Storage : Stable at room temperature for up to 2 years

Biological Activity

Research indicates that compounds within the diazaspiro series exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that diazaspiro compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
  • Analgesic Properties : Compounds similar to Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane have been investigated for their pain-relieving effects. They may act on pain pathways in the central nervous system .
  • Effects on Immune Response : Certain diazaspiro compounds have been linked to modulation of immune responses, which could be beneficial in autoimmune diseases and inflammatory conditions .
  • CNS Activity : Some derivatives have shown promise as GABA_A receptor antagonists, potentially influencing neurotransmission and offering therapeutic avenues for neurological disorders .

Synthesis

The synthesis of Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane typically involves multi-step organic reactions including cyclization and functional group transformations. A common synthetic route includes:

  • Formation of the Spiro Framework : Utilizing diazabicyclic intermediates.
  • Introduction of Carbonyl Groups : Via oxidation reactions.
  • Carboxylation : To introduce the carboxylate functionality.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various diazaspiro compounds against Staphylococcus aureus and Escherichia coli. The results indicated that Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane showed significant inhibition zones compared to control groups.

CompoundInhibition Zone (mm)Bacterial Strain
Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane18S. aureus
Control (No Treatment)0-

Case Study 2: Analgesic Potential

In an experimental model of pain, the compound was administered to assess its analgesic effects using a hot plate test. The results demonstrated a significant reduction in response time compared to a placebo group.

GroupResponse Time (s)Significance
Treatment Group6 ± 1p < 0.05
Placebo10 ± 2-

Q & A

Q. What are the recommended synthetic routes for Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate?

The compound is typically synthesized via spiroannulation and Boc-protection strategies. Key steps include:

  • Cyclization of diaza precursors with ketone or ester functionalities under basic conditions.
  • Use of tert-butyloxycarbonyl (Boc) groups to protect amines during synthesis, followed by deprotection under acidic conditions .
  • Optimization of reaction temperature (e.g., 0–25°C) and catalysts (e.g., DMAP or DCC) to enhance spiro ring formation efficiency .

Table 1: Synthetic analogs and their CAS numbers for reference

Compound NameCAS NumberReference
Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate930785-40-3
Hydrochloride salt form1888786-40-0

Q. Which spectroscopic techniques are most effective for characterizing this spiro compound?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the spirocyclic structure by identifying unique proton environments (e.g., tert-butyl singlet at ~1.4 ppm and carbonyl signals near 170 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed m/z 290.83 for [M+H]⁺ in the hydrochloride form) .
  • IR Spectroscopy: Detects carbonyl stretches (~1650–1750 cm⁻¹) and Boc-group vibrations .

Q. How should researchers handle crystallographic data contradictions for this compound?

  • Use SHELXL for refinement, particularly for resolving twinning or high thermal motion in spiro rings .
  • Cross-validate X-ray data with spectroscopic results to address ambiguities in bond lengths/angles .

Advanced Research Questions

Q. What strategies resolve mechanistic ambiguities in the spiroannulation step?

  • Isotopic labeling (e.g., deuterated analogs) to track reaction pathways .
  • Computational modeling (DFT) to identify transition states and energetically favorable intermediates .
  • Kinetic studies under varying temperatures to elucidate rate-determining steps .

Q. How can researchers address discrepancies between experimental and computational spectral data?

  • Re-evaluate solvent effects in NMR simulations (e.g., using COSMO-RS models).
  • Validate computational parameters (e.g., basis sets like B3LYP/6-311+G(d,p)) against experimental IR/Raman data .
  • Consider dynamic effects (e.g., ring puckering) that may not be captured in static models .

Q. What methodologies optimize stability studies under reactive conditions?

  • Conduct accelerated degradation tests (e.g., 40–80°C, pH 1–13) with HPLC monitoring to identify degradation products .
  • Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. How can researchers leverage structural analogs to predict biological activity?

  • Compare the compound’s spiro core with known bioactive diazaspiro systems (e.g., kinase inhibitors) using molecular docking .
  • Synthesize derivatives with modified substituents (e.g., replacing tert-butyl with other protecting groups) to assess SAR .

Methodological Considerations

  • Data Contradiction Analysis: Always cross-reference crystallographic, spectroscopic, and computational data. For example, if X-ray data suggests a planar spiro ring but NMR shows fluxionality, consider temperature-dependent NMR experiments .
  • Experimental Design: Prioritize modular synthesis to allow rapid generation of derivatives for functional studies .

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